2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound features a fused imidazo[1,2-c]quinazolin core substituted with a sulfanyl group at position 5, linked to a 2-chlorophenylmethyl moiety. The acetamide side chain at position 2 is functionalized with a 2-methoxyphenylmethyl group.
Properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-35-23-13-7-3-8-17(23)15-29-24(33)14-22-26(34)32-25(30-22)19-10-4-6-12-21(19)31-27(32)36-16-18-9-2-5-11-20(18)28/h2-13,22H,14-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKGKGUUFQSART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the imidazole ring and the sulfanyl group. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Functional Group Analysis
Key structural analogs share the acetamide and sulfanyl motifs, critical for hydrogen bonding and hydrophobic interactions.
Table 1: Structural and Functional Group Comparison
Key Observations :
Bioactivity and Computational Similarity
Bioactivity Clustering :
Computational Metrics :
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data (Selected Peaks)
Key Notes:
Biological Activity
The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide belongs to a class of imidazoquinazolines known for their diverse biological activities. This article explores its biological activity, synthesizing methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.90 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions, including:
- Chlorophenyl group : Known for enhancing lipophilicity and potential receptor interactions.
- Sulfanyl link : May participate in redox reactions and influence the compound's biological activity.
- Imidazoquinazoline core : A scaffold associated with various pharmacological effects.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that imidazoquinazolines can exhibit:
- Antimicrobial properties : Effective against various bacterial strains.
- Anticancer activity : Inducing apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and inhibition of proliferation.
Anticancer Activity
Studies have demonstrated the potential of imidazoquinazoline derivatives in cancer treatment. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. The mechanism involves:
- Induction of oxidative stress leading to apoptosis.
- Inhibition of key signaling pathways involved in cell survival.
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative damage. Various assays have been employed to evaluate antioxidant capacity:
- DPPH Assay : Measures radical scavenging ability.
- ABTS Assay : Evaluates the ability to neutralize reactive species.
Results suggest that compounds with specific substituents exhibit enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the imidazoquinazoline core : Cyclization of an appropriate precursor under acidic conditions.
- Introduction of functional groups : Utilizing nucleophilic substitution reactions to attach chlorophenyl and methylsulfanyl groups.
Case Studies
Recent studies highlight the therapeutic potential of imidazoquinazoline derivatives:
- Study on Anticancer Properties : A recent publication evaluated a series of quinazoline derivatives for their cytotoxicity against various cancer cell lines, confirming significant activity for compounds structurally related to the target compound .
- Antioxidant Evaluation : Another study focused on the antioxidant properties of quinazoline derivatives, demonstrating that modifications at specific positions significantly enhance their radical scavenging ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
